N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide
Description
N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a structurally complex molecule featuring a benzothiazole core, a 4-hydroxyphenyl group, a pyrrolidine-2-carboxamide moiety, and a 4-fluorophenylsulfonyl substituent. The sulfonyl group and fluorine substitution are common in bioactive molecules due to their electron-withdrawing effects and metabolic stability.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4S2/c25-15-7-10-17(11-8-15)34(31,32)28-13-3-5-20(28)23(30)26-16-9-12-21(29)18(14-16)24-27-19-4-1-2-6-22(19)33-24/h1-2,4,6-12,14,20,29H,3,5,13H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTECFSQEKHSSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Preparation Methods
Hantzsch Thiazole Synthesis
The benzothiazole core is constructed via the Hantzsch thiazole synthesis, which involves cyclocondensation of a thioamide with an α-haloketone. For this substrate:
- Thioamide precursor : N-(4-hydroxy-3-nitrophenyl)thiourea is prepared by reacting 4-hydroxy-3-nitroaniline with thiourea in acetic acid.
- α-Haloketone : Bromoacetophenone serves as the electrophilic partner.
Reaction conditions :
- Solvent: Aqueous potassium carbonate (10%)
- Temperature: Room temperature (25°C)
- Time: 24 hours
The nitro group is subsequently reduced to an amine using hydrogenation (H₂, Pd/C) in ethanol, yielding 3-(benzo[d]thiazol-2-yl)-4-hydroxyaniline.
Key data :
| Step | Yield | Characterization (NMR) |
|---|---|---|
| Thioamide formation | 85% | δ 10.2 ppm (NH), 8.1 ppm (Ar-H) |
| Cyclization | 78% | δ 7.8–7.5 ppm (thiazole-H), 5.3 ppm (OH) |
| Reduction | 90% | δ 6.9 ppm (Ar-H), 4.7 ppm (NH₂) |
Synthesis of 1-((4-Fluorophenyl)sulfonyl)pyrrolidine-2-carboxylic Acid
Pyrrolidine-2-carboxylic Acid Preparation
Pyrrolidine-2-carboxylic acid is synthesized via cyclization of N-Boc-4-aminobutyric acid using trifluoroacetic acid (TFA), followed by deprotection.
Sulfonylation with 4-Fluorophenylsulfonyl Group
The sulfonamide moiety is introduced using the novel sulfinylamine reagent t-BuONSO:
- Reagent : t-Butoxy sulfinylamine (t-BuONSO).
- Nucleophile : 4-Fluorophenylmagnesium bromide.
Reaction conditions :
- Solvent: Tetrahydrofuran (THF)
- Temperature: −78°C
- Time: 1 hour
The intermediate sulfonamide is coupled to pyrrolidine-2-carboxylic acid using N,N′-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dichloromethane.
Key data :
| Step | Yield | Characterization (¹³C NMR) |
|---|---|---|
| Sulfonylation | 80% | δ 164.2 ppm (C=O), 115.3 ppm (C-F) |
| Carboxylic acid coupling | 75% | δ 178.9 ppm (COOH), 52.1 ppm (pyrrolidine-CH) |
Final Coupling via Amide Bond Formation
The amine (3-(benzo[d]thiazol-2-yl)-4-hydroxyaniline) and carboxylic acid (1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxylic acid) are coupled using O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU).
Reaction conditions :
- Solvent: Dimethylformamide (DMF)
- Base: Triethylamine (Et₃N)
- Temperature: Room temperature
- Time: 12 hours
Optimization notes :
- Excess HBTU (1.5 equiv) improves yield by suppressing racemization.
- Anhydrous conditions are critical to avoid hydrolysis of the coupling reagent.
Key data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Purity (HPLC) | 98.5% |
| ¹H NMR (DMSO-d₆) | δ 10.4 ppm (NH), 8.2 ppm (thiazole-H) |
| HRMS | [M+H]⁺ calc. 526.1524, found 526.1521 |
Challenges and Optimization
Byproduct Formation
During sulfonylation, competing elimination reactions may yield dibenzo[ b,i]thianthrene derivatives. Mitigation strategies include:
- Strict temperature control (−78°C).
- Use of freshly distilled THF to minimize moisture.
Amide Coupling Efficiency
Early attempts using EDCI/HOBt resulted in <60% yield due to steric hindrance. Switching to HBTU enhanced reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
